molecular formula C16H17ClN2O4 B7351176 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide

2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide

Cat. No. B7351176
M. Wt: 336.77 g/mol
InChI Key: GOYVLVUUUXKNEL-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as the CRISPR/Cas9 inhibitor, as it is used to inhibit the activity of the CRISPR/Cas9 gene editing system. The CRISPR/Cas9 system is a revolutionary tool that has the potential to revolutionize the field of genetic engineering, and the use of this compound is a critical step in understanding the system and its potential applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide is complex and not fully understood. However, it is known that the compound binds to the Cas9 enzyme, which is a critical component of the CRISPR/Cas9 system. By binding to Cas9, the compound inhibits its activity, preventing it from cutting the DNA at the desired location.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the compound has a high affinity for the Cas9 enzyme and can effectively inhibit its activity. Additionally, the compound has been shown to be relatively non-toxic, making it a promising tool for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide is its ability to effectively inhibit the activity of the CRISPR/Cas9 system. This makes it a valuable tool for researchers looking to study the system and develop new techniques for gene editing. Additionally, the compound is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also limitations to the use of this compound. One of the primary limitations is that the compound is relatively expensive, making it difficult for researchers with limited resources to use. Additionally, the compound is not effective against all Cas9 enzymes, meaning that it may not be suitable for all applications.

Future Directions

There are many potential future directions for research involving 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide. Some of the most promising areas of research include:
1. Developing new techniques for gene editing that are more precise and effective than the CRISPR/Cas9 system.
2. Studying the biochemical and physiological effects of this compound to better understand its mechanism of action.
3. Developing new compounds that are more effective and affordable than this compound.
4. Exploring the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
5. Investigating the safety and efficacy of this compound in clinical trials to determine its potential for use in human medicine.
Conclusion:
In conclusion, this compound is a critical tool in the field of genetic engineering. The compound is used to inhibit the activity of the CRISPR/Cas9 gene editing system, allowing researchers to better understand the system and develop new techniques for gene editing. While there are limitations to the use of the compound, there are also many potential future directions for research involving this compound, making it an exciting area of scientific research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide is a complex process that involves multiple steps. The compound is typically synthesized using a combination of organic synthesis techniques, including nucleophilic substitution, esterification, and amide formation.

Scientific Research Applications

The primary application of 2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide is in the field of genetic engineering. Specifically, the compound is used to inhibit the activity of the CRISPR/Cas9 gene editing system. This system is a powerful tool that allows researchers to edit the genetic code of organisms with unprecedented precision. However, the system is not perfect, and there are concerns about its safety and efficacy. The use of this compound is a critical step in understanding the system and developing new techniques for gene editing.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-21-14-6-7-22-8-12(14)18-15(20)13-9-23-16(19-13)10-4-2-3-5-11(10)17/h2-5,9,12,14H,6-8H2,1H3,(H,18,20)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYVLVUUUXKNEL-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=COC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=COC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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